Carbonotrithioic acid
Overview
Description
Carbonotrithioic acid: is a chemical compound with the formula CH₂S₃This compound is a member of the thiocarbonyl family and is known for its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonotrithioic acid can be synthesized through various methods. One common approach involves the reaction of carbon disulfide (CS₂) with hydrogen sulfide (H₂S) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where carbon disulfide and hydrogen sulfide are combined in the presence of a catalyst. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbonotrithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) are used in reduction reactions.
Substitution Reagents: Various halogens and organometallic compounds are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfur oxides, while reduction can produce hydrogen sulfide and other sulfur compounds .
Scientific Research Applications
Chemistry: Carbonotrithioic acid is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of sulfur compounds on biological systems. It is also investigated for its potential role in enzyme inhibition and other biochemical processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as antimicrobial and anticancer agents. Research is ongoing to understand their mechanisms of action and efficacy in medical treatments .
Industry: In industrial applications, this compound is used in the production of rubber and other polymers. It serves as a vulcanizing agent, enhancing the properties of rubber products .
Mechanism of Action
The mechanism of action of carbonotrithioic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of sulfur atoms, which can form strong bonds with other elements. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metals and other compounds .
Comparison with Similar Compounds
Carbon disulfide (CS₂): A related compound with two sulfur atoms bonded to a carbon atom.
Thioacetic acid (CH₃COSH): Contains a sulfur atom bonded to a carbonyl group.
Thiourea (CS(NH₂)₂): Features a sulfur atom bonded to a carbon and two amine groups.
Uniqueness: Carbonotrithioic acid is unique due to its three sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other sulfur-containing compounds .
Properties
IUPAC Name |
carbonotrithioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCIEIDIFGZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862140 | |
Record name | Thiocarbonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-08-1, 584-10-1 | |
Record name | Carbonotrithioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium tetraiodocadmate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trithiocarbonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocarbonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium trithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trithiocarbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITHIOCARBONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27JHO40J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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